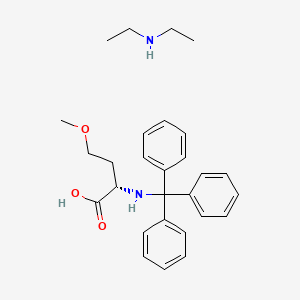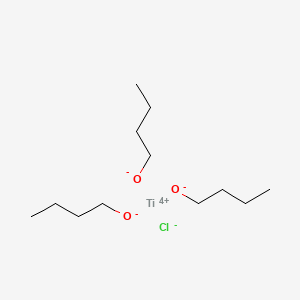
Titanium chloride tri-N-butoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of butan-1-olate;titanium(4+);chloride typically involves the reaction of titanium tetrachloride with butanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{TiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(O(C}_4\text{H}_9)_4 + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of butan-1-olate;titanium(4+);chloride involves the use of large-scale reactors where titanium tetrachloride is reacted with butanol. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
化学反应分析
Types of Reactions
Titanium chloride tri-N-butoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and butanol.
Ester Exchange Reactions: Involves the exchange of butanol with other alcohols.
Condensation Reactions: Acts as a catalyst in condensation reactions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Ester Exchange: Other alcohols such as methanol or ethanol are used, and the reaction is carried out under reflux conditions.
Condensation: Various organic compounds are used, and the reaction conditions depend on the specific condensation reaction being catalyzed.
Major Products Formed
Hydrolysis: Titanium dioxide and butanol.
Ester Exchange: New esters and butanol.
Condensation: Various organic compounds depending on the specific reaction.
科学研究应用
Titanium chloride tri-N-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials and coatings.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of heat-resistant paints, adhesives, and coatings
作用机制
The mechanism of action of butan-1-olate;titanium(4+);chloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with electron-rich species, such as nucleophiles, to form stable complexes. This interaction enhances the reactivity of the nucleophiles, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
相似化合物的比较
Similar Compounds
- Tetrabutyl titanate
- Titanium(IV) n-butoxide
- Titanium(IV) tetra-n-butoxide
Uniqueness
Titanium chloride tri-N-butoxide is unique due to its specific combination of butanol and titanium, which imparts distinct properties such as improved adhesion and catalytic activity. Compared to other similar compounds, it offers better performance in certain applications, such as heat-resistant paints and cross-linking agents .
属性
CAS 编号 |
4200-76-4 |
|---|---|
分子式 |
C12H27ClO3Ti |
分子量 |
302.66 g/mol |
IUPAC 名称 |
butan-1-olate;titanium(4+);chloride |
InChI |
InChI=1S/3C4H9O.ClH.Ti/c3*1-2-3-4-5;;/h3*2-4H2,1H3;1H;/q3*-1;;+4/p-1 |
InChI 键 |
APKYUQFPWXLNFH-UHFFFAOYSA-M |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |
规范 SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


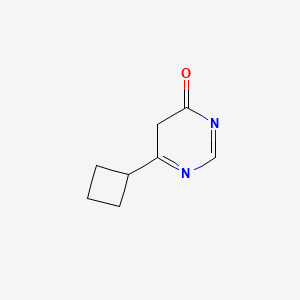

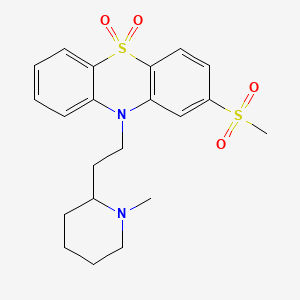
![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)
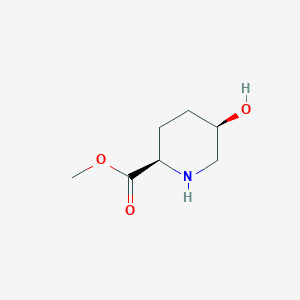
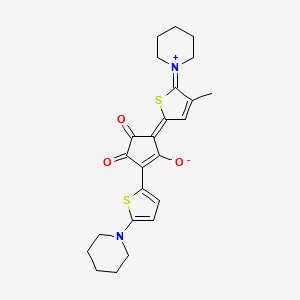
![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)
![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)
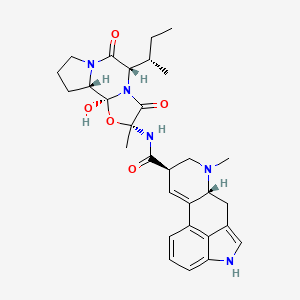
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B1494081.png)
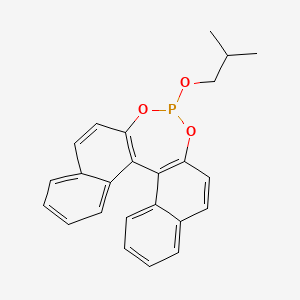
![Tetrasodium;3-[[4-[[4-[(7-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B1494085.png)
![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)
